molecular formula C32H17Cl4O3PS B1409358 (S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide CAS No. 1706463-50-4

(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

Cat. No. B1409358
M. Wt: 654.3 g/mol
InChI Key: WIBYKZHXRJDMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family, and any important functional groups.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound at the atomic level.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions of temperature and pressure.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Molecular Structure The compound's derivatives have been utilized in synthesizing palladium complexes, revealing insights into molecular structures, bonding, and electron arrangements. For instance, a square planar complex was synthesized, and its molecular structure, featuring a λ4-1-P-chlorophosphinine ligand, was determined through X-ray crystallography. These findings are critical for understanding the compound's potential applications in catalysis and material science (Doux et al., 2002).

Applications in Organic Synthesis

Synthesis of Substituted Sulfides The compound's derivatives have been effectively used in the synthesis of various organic molecules. For example, the synthesis of dinaphtho[2,1-d:1′,2′-g][1,3,2]dioxaphosphocin 8-sulfides was achieved efficiently using dimethylaminopyridine (DMAP) catalysis. This process underscores the utility of the compound's derivatives in organic synthesis, particularly in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Kasthuraiah et al., 2004).

Applications in Catalyst and Ligand Design

Study of Atropisomerism in Complexes Compounds derived from this chemical have been utilized to study atropisomerism in complexes with metals such as molybdenum and platinum. These studies are significant for the design of chiral ligands and catalysts, which are crucial in asymmetric synthesis and pharmaceutical manufacturing (Hariharasarma et al., 1999).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also involve studying how to handle the compound safely.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be explored.


Please consult with a qualified professional or refer to specific scientific literature for detailed analysis. This is a general guide and may not apply to all compounds.


properties

IUPAC Name

10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H17Cl4O3PS/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)39-40(37,41)38-31(27)29/h1-16H,(H,37,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBYKZHXRJDMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=S)(O3)O)C7=CC(=CC(=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H17Cl4O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 2
(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 3
Reactant of Route 3
(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 4
Reactant of Route 4
(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 5
(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 6
Reactant of Route 6
(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.